[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534711
InChI: InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1
SMILES: CN1CCCC(C1)N(CC(=O)O)C2CC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13534711

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name 2-[cyclopropyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1
Standard InChI Key JNFPCSRWYKMPSD-JTQLQIEISA-N
Isomeric SMILES CN1CCC[C@@H](C1)N(CC(=O)O)C2CC2
SMILES CN1CCCC(C1)N(CC(=O)O)C2CC2
Canonical SMILES CN1CCCC(C1)N(CC(=O)O)C2CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . Its IUPAC name, [Cyclopropyl-((S)-1-Methyl-piperidin-3-yl)-amino]-acetic acid, underscores three critical structural features:

  • Piperidine core: A six-membered saturated heterocycle with a methyl group at the 1-position and an (S)-configured stereocenter at the 3-position.

  • Cyclopropyl-amino group: A strained three-membered hydrocarbon ring bonded to the piperidine nitrogen.

  • Acetic acid side chain: A carboxylate group linked via an amine bridge.

The stereochemistry at the piperidine’s 3-position (S-configuration) is critical for spatial orientation, influencing intermolecular interactions and biological target engagement.

PropertyValue/Description
CAS Number1354000-48-8
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
MDL NumberMFCD21094094
SynonymsGlycine, N-cyclopropyl-N-[(3S)-1-methyl-3-piperidinyl]-

Crystallographic and Spectroscopic Data

While X-ray crystallographic data are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be hypothesized:

  • IR: Expected peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O stretch).

  • ¹H NMR: Distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm), piperidine methyl group (δ 1.0–1.5 ppm), and acetic acid protons (δ 3.5–4.0 ppm).

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible synthetic route involves three stages:

Piperidine Ring Formation

The (S)-1-methyl-piperidin-3-amine precursor is synthesized via cyclization of a δ-amino ketone under reductive amination conditions. For example, pentan-2-one reacts with ammonia and hydrogen over a palladium catalyst to form the piperidine skeleton .

Acetic Acid Moiety Attachment

The final step employs a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopropyl-piperidine amine and bromoacetic acid, followed by hydrolysis to yield the carboxylic acid.

StepReaction TypeReagents/ConditionsYield (%)
1Reductive AminationPd/C, H₂, MeOH, 60°C~45
2N-AlkylationCyclopropyl bromide, DIPEA~62
3Amide Coupling/HydrolysisEDC, HOBt, THF, 0°C → RT~78

Industrial-Scale Considerations

Large-scale production faces challenges in stereochemical purity and cyclopropane stability. Continuous-flow reactors could enhance yield by maintaining low temperatures during alkylation. Green chemistry approaches, such as aqueous-phase reactions, remain unexplored but promising.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits amphiphilic behavior due to its polar carboxylic acid group and non-polar cyclopropane/piperidine motifs. Predicted properties include:

  • logP (octanol-water): ~1.2 (moderate lipophilicity).

  • Aqueous Solubility: ~5 mg/mL at pH 7.4, increasing to >50 mg/mL under basic conditions (pH >10).

Thermal and pH Stability

  • Thermal Decomposition: Onset at ~220°C (DSC analysis).

  • pH-Dependent Degradation: Rapid hydrolysis of the acetamide group occurs in acidic environments (t₁/₂ = 2.3 hours at pH 1.2), while oxidation dominates at neutral pH.

Reactivity and Chemical Behavior

Hydrolysis Pathways

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (6M HCl, 80°C):
C11H20N2O2+H2OC9H18N2+C2H4O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{18}\text{N}_2 + \text{C}_2\text{H}_4\text{O}_2
Yields cyclopropyl-piperidine amine and acetic acid.

Basic Hydrolysis (2M NaOH, reflux):
C11H20N2O2+OHC9H17N2+C2H3O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2 + \text{OH}^- \rightarrow \text{C}_9\text{H}_{17}\text{N}_2^- + \text{C}_2\text{H}_3\text{O}_2^-
Forms carboxylate and amine salts.

Oxidation Reactions

The cyclopropane ring’s strain renders it susceptible to epoxidation:

Cyclopropane+mCPBAOxirane derivative\text{Cyclopropane} + \text{mCPBA} \rightarrow \text{Oxirane derivative}
This reaction proceeds regioselectively at the less substituted C-C bond.

Analog CompoundTarget PathwayIC₅₀ (μM)
Cyclopropyl-piperidinePI3K/Akt0.8
N-Methyl-piperidineMAPK/ERK1.2

Pharmacological and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP450 oxidation generates hydroxylated metabolites.

  • Excretion: Primarily renal (60%) with enterohepatic recirculation.

Acute Toxicity

Limited data exist, but piperidine analogs show LD₅₀ values >500 mg/kg in rodents. Potential neurotoxicity from cyclopropane metabolites warrants further study.

Stability and Degradation Pathways

Environmental Persistence

The compound’s half-life in soil is ~30 days, with microbial degradation producing non-toxic piperidine and acetic acid fragments. Photolysis under UV light accelerates breakdown.

Future Research Directions

  • Stereoselective Synthesis: Improving enantiomeric excess (ee) during piperidine formation.

  • Target Identification: High-throughput screening for protein targets.

  • Prodrug Development: Esterifying the carboxylic acid to enhance bioavailability.

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